molecular formula C3Cl3NO2 B151557 Trichloroacetyl isocyanate CAS No. 3019-71-4

Trichloroacetyl isocyanate

Cat. No. B151557
CAS RN: 3019-71-4
M. Wt: 188.39 g/mol
InChI Key: GRNOZCCBOFGDCL-UHFFFAOYSA-N
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Patent
US05468873

Procedure details

To a 500 ml three neck flask equipped with a reflux condenser, thermometer, 250 ml addition funnel, magnetic stirrer, and water bath was charged 43.9 grams (0.675 mole) sodium cyanate, 75 ml acetonitrile, and 125 ml toluene. To the addition funnel was added 123 grams (0.675 mole) trichloroacetyl chloride. The trichloroacetyl chloride was added under nitrogen atmosphere at a rate to maintain the reaction temperature between 30°-40° C. After the addition was complete (30 min) the water bath was replaced with an electric heating mantle and the mixture was maintained at 65°-70° C. for 1.5 hour and then cooled to room temperature with the water bath, giving a solution of trichloroacetyl isocyanate containing slurried sodium chloride.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[Na+].C(#N)C.C1(C)C=CC=CC=1.[Cl:15][C:16]([Cl:21])([Cl:20])[C:17](Cl)=[O:18]>O>[Cl:15][C:16]([Cl:21])([Cl:20])[C:17]([N:3]=[C:2]=[O:1])=[O:18] |f:0.1|

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
43.9 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
125 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
123 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermometer, 250 ml addition funnel, magnetic stirrer, and water bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature between 30°-40° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(30 min)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained at 65°-70° C. for 1.5 hour
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)N=C=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.